2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c1-23-11-4-3-10(7-12(11)24-2)8-13-15(21)19(16(22)25-13)6-5-18-14(20)9-17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRVGVHSYXTHOG-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide is a compound that belongs to the thiazolidinone family, known for its diverse biological activities. This article explores its pharmacological properties, including anticancer and antibacterial effects, through a review of available literature and research findings.
- Molecular Formula : C16H17ClN2O5S
- Molecular Weight : 384.83 g/mol
- CAS Number : 571157-67-0
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide have shown promising results in inhibiting the proliferation of various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma multiforme cells. The results demonstrated a notable reduction in cell viability with IC50 values ranging from 1.61 to 1.98 µg/mL for specific derivatives . The presence of electron-donating groups like methyl on the phenyl ring was correlated with enhanced activity.
Antibacterial Activity
Thiazolidinones have also been investigated for their antibacterial properties. The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidinone scaffold can lead to improved efficacy against Gram-positive and Gram-negative bacteria.
- Research Findings : A series of synthesized thiazolidinones were tested against common bacterial strains using the dilution method. Compounds exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of 2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide can be partially attributed to its structural components:
| Component | Impact on Activity |
|---|---|
| Thiazolidinone Ring | Essential for anticancer and antibacterial activity |
| Chlorine Substituent | Enhances potency against cancer cells |
| Dimethoxyphenyl Group | Contributes to increased cytotoxicity |
| Methyl Group at Position 4 | Boosts interaction with target proteins |
The mechanism by which thiazolidinones exert their biological effects often involves the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. Molecular dynamics simulations have indicated that these compounds interact with specific proteins through hydrophobic contacts and hydrogen bonding .
Scientific Research Applications
Biological Activities
The compound has been studied for its various biological activities, particularly focusing on its potential as an anti-inflammatory and anticancer agent. The following sections detail specific applications and findings related to this compound.
Anti-inflammatory Properties
Research indicates that thiazolidinedione derivatives, including 2-Chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide, exhibit significant anti-inflammatory effects. In silico studies have suggested that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies involving molecular docking have shown promising results, indicating that it may inhibit certain cancer cell lines. The structural components of the compound contribute to its ability to interact with biological targets relevant to tumor growth and progression .
Synthesis and Derivatives
The synthesis of 2-Chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide involves several steps that utilize readily available reagents. The reaction typically starts with the formation of thiazolidinedione derivatives through condensation reactions followed by chlorination processes .
Table: Synthesis Pathway Overview
| Step | Reaction Type | Reagents Used | Product |
|---|---|---|---|
| 1 | Condensation | Thiazolidinedione + Aldehyde | Intermediate Compound |
| 2 | Chlorination | Chlorinating Agent | 2-Chloro Derivative |
| 3 | Acetylation | Acetic Anhydride | Final Compound |
Case Studies
Several studies have documented the effectiveness of this compound in various biological assays:
- In Vitro Studies : A study demonstrated that derivatives of thiazolidinediones showed significant cytotoxicity against cancer cell lines when tested in vitro. The presence of the dimethoxyphenyl group was noted to enhance activity .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of similar compounds. Results indicated a reduction in inflammatory markers following treatment with thiazolidinedione derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Thiazolidinone derivatives share a common 1,3-thiazolidin-2,4-dione scaffold but differ in substituents at positions 3 and 3. Below is a comparative analysis of Compound A with key analogs:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact
Electron-Withdrawing Groups (EWGs): Analog 1 (4-chloro-2-methylphenyl) and Analog 5 (chlorobenzodioxolyl) introduce EWGs, which may modulate redox properties or binding affinity .
Acetamide Substituents (Position 3):
- Chloroacetamide: Present in Compound A and Analogs 3–4, the chloro group enables nucleophilic substitution reactions, useful in covalent inhibitor design .
- Polar Groups: Analog 2’s sulfamoylphenyl acetamide introduces hydrogen-bonding capacity, enhancing solubility but possibly limiting blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide?
- Methodology :
- The compound can be synthesized via multi-step reactions involving thiazolidine-2,4-dione derivatives and chloroacetamide precursors. A typical approach includes:
Condensation : Reacting 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione to form the methylidene intermediate.
Alkylation : Introducing the chloroacetamide moiety via nucleophilic substitution under basic conditions (e.g., NaHCO₃ or K₂CO₃ in DMF) .
- Optimization : Reaction yields (~80%) are achieved by controlling solvent polarity (DMF), temperature (room temperature), and reaction time (overnight). TLC (7:3 hexane:ethyl acetate) monitors completion .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for the thiazolidin-2,4-dione core (δ 2.4–3.2 ppm for CH₂ groups), 3,4-dimethoxyphenyl protons (δ 6.8–7.2 ppm), and chloroacetamide protons (δ 3.8–4.2 ppm for ClCH₂) .
- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~450–460 Da) .
Q. What are the primary functional groups influencing this compound’s reactivity?
- Key Groups :
- Chloroacetamide : Participates in nucleophilic substitutions (e.g., with amines or thiols) .
- Thiazolidin-2,4-dione Core : Susceptible to hydrolysis under acidic/basic conditions .
- 3,4-Dimethoxyphenylmethylidene : Enhances π-π stacking interactions in biological systems .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Approach :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like PPAR-γ (a thiazolidinedione-associated receptor). Focus on the 3,4-dimethoxyphenyl group’s role in hydrophobic interactions .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., chloroacetamide’s electrophilic carbon) for derivatization .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. anticancer effects)?
- Methodology :
- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify context-dependent effects .
- Pathway-Specific Assays : Use siRNA knockdown or inhibitors to isolate mechanisms (e.g., NF-κB for inflammation vs. PI3K/Akt for cancer) .
- Metabolic Stability : Assess hepatic microsomal stability to rule out false positives from metabolite interference .
Q. How can researchers improve the compound’s stability under physiological conditions?
- Strategies :
- pH Stability : Conduct accelerated degradation studies (pH 1–9 at 37°C) to identify labile sites. The thiazolidin-2,4-dione core may degrade in acidic conditions, requiring prodrug strategies (e.g., esterification) .
- Light/Oxygen Sensitivity : Store in amber vials under argon to prevent photo-oxidation of the methylidene group .
Q. What structural analogs of this compound show promise for structure-activity relationship (SAR) studies?
- Analog Design :
- Replace the 3,4-dimethoxyphenyl group with 3,4-dichlorophenyl to enhance lipophilicity and target affinity .
- Substitute chloroacetamide with 2-mercaptoacetamide to explore thiol-mediated bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
